molecular formula C9H9N3S B15259231 N-Cyclopropyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

N-Cyclopropyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B15259231
M. Wt: 191.26 g/mol
InChI Key: UOJPRSWFMWNMSD-UHFFFAOYSA-N
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Description

N-Cyclopropyl-[1,3]thiazolo[5,4-b]pyridin-2-amine is a chemical compound built on the [1,3]thiazolo[5,4-b]pyridine scaffold, a structure of high interest in medicinal chemistry and drug discovery. This scaffold is recognized for its versatile bioactivity, often serving as a key pharmacophore in the design of kinase inhibitors and other therapeutic agents . The specific substitution with a cyclopropylamine group at the C2 position is a motif found in potent bioactive molecules. Notably, this core structure is featured in patented compounds investigated as potent inhibitors of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) . MALT1 is a central signaling protein in the NF-κB pathway, and its inhibition is a promising therapeutic strategy for the treatment of B-cell lymphomas and other immunologic diseases. Consequently, this compound serves as a valuable chemical intermediate and a potential pharmacological tool for researchers exploring new targets in oncology and immunology. The thiazole ring is a privileged structure in drug discovery, contributing to the properties of many approved drugs and experimental compounds due to its ability to participate in key hydrogen bonding and dipole interactions within enzyme active sites . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

N-cyclopropyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C9H9N3S/c1-2-7-8(10-5-1)13-9(12-7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,11,12)

InChI Key

UOJPRSWFMWNMSD-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC3=C(S2)N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One efficient method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Cyclopropyl-[1,3]thiazolo[5,4-b]pyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit PI3K by binding to the kinase domain, thereby blocking its activity . This inhibition can lead to the suppression of cancer cell proliferation and survival.

Comparison with Similar Compounds

Key Structural Features :

  • Core : Thiazolo[5,4-b]pyridine (C6H3N2S), a planar aromatic system with electron-rich regions conducive to π-π stacking and hydrogen bonding .
  • Substituent: A cyclopropyl group attached to the amine nitrogen at position 2.

The cyclopropyl substitution increases hydrophobicity compared to unsubstituted analogs, as inferred from similar compounds .

Comparison with Similar Compounds

Below is a detailed comparison of N-cyclopropyl-[1,3]thiazolo[5,4-b]pyridin-2-amine with structurally and functionally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogs with Varying N-Substituents

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
N-Cyclopropyl derivative Cyclopropylamine C9H10N3S 207.26* Enhanced metabolic stability; CNS targets (inferred)
N-Butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine n-Butylamine C10H13N3S 207.29 Lower polarity; potential HSF1 modulation
N-Phenyl-[1,3]thiazolo[5,4-b]pyridin-2-amine Phenylamine C12H9N3S 227.28 Increased π-stacking; anticancer applications
N-(Cyclopropylmethyl) derivative Cyclopropylmethylamine C9H11N3S 193.27 Improved solubility vs. cyclopropyl analog

*Calculated based on parent structure (C6H5N3S) + cyclopropyl group (C3H5).

Key Observations :

  • N-Alkyl vs. N-Aryl : Alkyl substituents (e.g., butyl, cyclopropyl) enhance lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration for CNS targets. Aryl groups (e.g., phenyl) improve binding to aromatic residues in enzymes or receptors .
  • Cyclopropyl vs.

Derivatives with Core Modifications

Compound Name Core Modification Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
5-Chlorothiazolo[5,4-b]pyridin-2-amine Chloro at position 5 C6H4ClN3S 185.63 Electron-withdrawing effect; antimicrobial activity
6-Ethoxythiazolo[5,4-b]pyridin-2-amine Ethoxy at position 6 C8H9N3OS 195.24 Increased polarity; mGluR2 modulation
[1,3]Thiazolo[5,4-c]pyridin-2-amine Isomeric core (5,4-c) C6H5N3S 151.19 Altered binding geometry; higher toxicity
Selenazolo[5,4-b]pyridin-2-amine Selenium substitution C12H8BrN3Se 353.08 Enhanced redox activity; crystallographic stability

Key Observations :

  • Halogenation : Chlorination at position 5 (electron-withdrawing) increases electrophilicity, enhancing interactions with nucleophilic residues in target proteins .
  • Oxygen vs. Sulfur/Selenium : Ethoxy groups improve solubility but reduce metabolic stability compared to sulfur-containing cores. Selenium analogs exhibit unique redox properties but pose synthesis challenges .

Pharmacological and Functional Comparisons

Target Engagement :

  • mGluR2 Modulation: Thiazolo[5,4-b]pyridine derivatives substituted with bulky groups (e.g., piperidinyl-fluorophenoxy in CAS 104587-83-9) act as positive allosteric modulators of mGluR2, a target for schizophrenia and anxiety . The cyclopropyl derivative may lack sufficient bulk for high-affinity mGluR2 binding compared to these analogs .
  • Anticancer Activity : N-Phenyl derivatives (e.g., Thiazolopyridine 126) show promise in inhibiting kinases via π-π interactions, whereas alkylated analogs like the N-cyclopropyl compound may prioritize membrane permeability over target affinity .

ADME Properties :

  • Metabolic Stability : Cyclopropyl groups reduce cytochrome P450-mediated oxidation compared to n-alkyl chains (e.g., N-butyl) .
  • Solubility : Unsubstituted cores (e.g., [1,3]thiazolo[5,4-b]pyridin-2-amine) exhibit poor aqueous solubility (~0.1 mg/mL), which is marginally improved by polar substituents like ethoxy .

Biological Activity

N-Cyclopropyl-[1,3]thiazolo[5,4-b]pyridin-2-amine (CAS Number: 157842-92-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC9H9N3S
Molecular Weight179.24 g/mol
IUPAC NameThis compound
CAS Number157842-92-7
AppearanceSolid, white to off-white powder
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that the compound exhibits inhibitory effects on key enzymes and receptors involved in cellular signaling pathways. For instance:

  • Inhibition of DYRK1A : Similar compounds have shown potential as inhibitors of dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs), particularly DYRK1A, which is implicated in cancer progression and neurodegenerative diseases . The compound's structural features may facilitate its binding to the active site of DYRK1A, leading to reduced kinase activity.

Anticancer Properties

This compound has demonstrated promising anticancer properties in vitro. Studies have shown that it can inhibit the proliferation of various cancer cell lines:

  • Breast Cancer : The compound has been tested against breast cancer cell lines, revealing significant cytotoxic effects and the ability to induce apoptosis.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been evaluated for its efficacy against a range of bacterial and fungal strains:

  • Antifungal Activity : Preliminary studies suggest that this compound can inhibit the growth of common fungal pathogens.

Case Studies and Research Findings

Several studies have focused on the biological characterization of compounds similar to this compound. For example:

  • DYRK1A Inhibition Study : A study involving a structurally related compound (FC162) demonstrated effective inhibition of DYRK1A activity in neuroblastoma cells. The results indicated a dose-dependent decrease in phosphorylation of Tau protein at Thr212, a known substrate for DYRK1A .
  • Anticancer Screening : In a comprehensive screening assay for anticancer agents, thiazolo-pyridine derivatives were found to exhibit potent activity against various tumor cell lines. The mechanism was linked to their ability to induce cell cycle arrest and apoptosis via modulation of key signaling pathways.

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